N-Boc-piperidine-2-methanol
Description
N-Boc-piperidine-2-methanol, systematically named tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a white solid compound widely utilized in synthetic organic chemistry. guidechem.comchemdad.com Its structure is characterized by a six-membered piperidine (B6355638) ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxymethyl group is attached to the adjacent carbon atom (C2). This specific arrangement provides a stable yet reactive molecule for various chemical transformations. chemimpex.com The presence of a chiral center at the C2 position means the compound exists as two enantiomers, (R)- and (S)-N-Boc-piperidine-2-methanol, which are crucial for the synthesis of stereospecific pharmaceuticals. chemimpex.comchemimpex.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 157634-00-9 (racemic) | scbt.comchemicalbook.com |
| 134441-61-5 (R-enantiomer) | bldpharm.com | |
| 134441-93-3 (S-enantiomer) | chemimpex.comaccelachem.com | |
| Molecular Formula | C11H21NO3 | scbt.comnih.gov |
| Molecular Weight | 215.29 g/mol | scbt.comnih.gov |
| Appearance | White to brown powder/solid | guidechem.comthermofisher.com |
| Melting Point | 74-78 °C | guidechem.comchemdad.com |
| Boiling Point | ~308 °C at 760 mmHg | guidechem.comaccelachem.com |
| Density | ~1.059 g/cm³ | guidechem.comchemdad.com |
The piperidine ring is a prevalent structural motif found in a vast array of pharmaceuticals and natural alkaloids. nih.gov As a six-membered nitrogenous heterocycle, it provides a robust scaffold that can be readily functionalized to interact with biological targets. nih.gov The introduction of chirality into the piperidine scaffold significantly enhances its value in drug design for several reasons: thieme-connect.comthieme-connect.comresearchgate.net
Modulation of Physicochemical Properties: Chirality can influence properties such as solubility and crystal packing. thieme-connect.comresearchgate.net
Enhanced Biological Activity and Selectivity: Chiral molecules can exhibit stereospecific interactions with biological receptors and enzymes, leading to improved potency and selectivity for the desired target, while potentially reducing off-target effects. thieme-connect.comthieme-connect.comresearchgate.net
Improved Pharmacokinetic Profiles: The three-dimensional arrangement of a chiral drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.comresearchgate.net
Reduced Toxicity: By selecting the enantiomer with the desired therapeutic effect, it is often possible to minimize the adverse effects associated with the other enantiomer. thieme-connect.comthieme-connect.com
The strategic use of chiral piperidine scaffolds is considered a promising approach to enrich molecular libraries for the discovery of new drugs to combat various diseases. thieme-connect.comresearchgate.netcolab.ws
In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from undergoing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability and cleavage characteristics. nih.govresearchgate.net
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com This forms a carbamate (B1207046) that is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. researchgate.netorganic-chemistry.org This stability allows chemists to perform modifications on other parts of the molecule without affecting the protected amine. numberanalytics.com
A key advantage of the Boc group is its lability under acidic conditions. nih.govnumberanalytics.com It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the amine. nih.gov This ease of removal under specific and mild conditions makes it an integral part of complex synthetic strategies, including:
Peptide Synthesis: Protecting the α-amino group of amino acids to allow for controlled peptide chain elongation. numberanalytics.com
Natural Product Synthesis: Masking sensitive amine functionalities during the construction of complex molecular frameworks. numberanalytics.comnumberanalytics.com
Pharmaceutical Synthesis: Enabling the synthesis of drug molecules containing amine groups by temporarily deactivating the amine's reactivity. numberanalytics.comnumberanalytics.com
The use of Boc protection in conjunction with other protecting groups, such as the base-labile Fmoc group, allows for orthogonal protection strategies, where one group can be selectively removed while the other remains intact. numberanalytics.com
This compound serves as a highly versatile intermediate and building block in modern organic synthesis. guidechem.comchemimpex.com Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential or selective reactions to build more complex molecules. Researchers utilize this compound extensively in the development of novel therapeutic agents and materials. chemimpex.comchemimpex.com
Key research applications include:
Synthesis of Pharmaceuticals: It is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The chiral hydroxymethylpiperidine core is a key structural element in a number of bioactive compounds.
Development of Receptor Agonists: The compound is used in the design of molecules that can mimic the action of natural substances in the body, which is important for developing new drugs, for instance, in pain management. chemimpex.com
Creation of Heterocyclic Compounds: As a functionalized piperidine, it is a starting point for the synthesis of a wide range of more complex heterocyclic systems. chemicalbook.com
Materials Science: It is explored in the development of new polymers and materials, where its incorporation can modify physical properties and enhance performance. chemimpex.comchemimpex.com
The compound's favorable properties, such as good solubility and compatibility with diverse reaction conditions, make it a valuable tool for chemists aiming to innovate in drug discovery and materials science. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377171 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-00-9 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc Piperidine 2 Methanol and Its Derivatives
Strategies for Stereoselective Synthesis
The primary challenge in synthesizing chiral 2-substituted piperidines lies in controlling the stereochemistry at the C2 position. The deprotonation of N-Boc-piperidine with an organolithium base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) creates a racemic mixture of 2-lithio-N-Boc-piperidine, a key intermediate. From this racemic mixture, dynamic resolution techniques have emerged as powerful tools for producing enantioenriched products.
Catalytic Dynamic Resolution (CDR) represents a highly efficient method for the asymmetric synthesis of 2-aryl- and 2-vinyl-piperidines from the racemic 2-lithio-N-Boc-piperidine intermediate. This process involves the use of a substoichiometric amount of a chiral ligand to selectively resolve the rapidly equilibrating enantiomers of the organolithium species before they react with an electrophile. The development of effective chiral ligands has enabled the synthesis of a wide array of 2-substituted piperidines in high yields and with excellent enantiomeric ratios (er).
The success of dynamic resolution strategies hinges on the design of the chiral ligand. While the s-BuLi/(-)-sparteine complex is effective for the asymmetric deprotonation of N-Boc-pyrrolidine, it is less efficient for N-Boc-piperidine. This has spurred the development of alternative ligands.
Key advancements have been made with chiral diaminoalkoxide ligands. Researchers have found that certain dilithiodiaminoalkoxides can catalytically resolve racemic 2-lithio-N-Boc-piperidine with high efficiency. For instance, the use of specific diastereomeric ligands allows for the synthesis of either enantiomer of the desired 2-substituted piperidine (B6355638). The optimization of these ligands, often facilitated by the addition of lithium isopropoxide, has led to stoichiometric dynamic thermodynamic resolutions with high enantioselectivity. The kinetic dynamics of these resolutions are complex, with the reaction order being dependent on both the chiral ligand and achiral additives like TMEDA.
Table 1: Effect of Chiral Ligands on Catalytic Dynamic Resolution (CDR) of 2-Lithio-N-Boc-piperidine with Me₃SiCl
| Entry | Chiral Ligand (10 mol%) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | Ligand 8 | 74 | 96:4 |
| 2 | Ligand 9 | 72 | 4:96 |
Data sourced from a study on the CDR of rac-2-lithio-N-Boc-piperidine. Ligands 8 and 9 are diastereomers, demonstrating the ability to control the resulting product's absolute configuration.
In Dynamic Thermodynamic Resolution (DTR), a chiral ligand is added to a racemic mixture of a configurationally labile organolithium compound. The ligand complexes with the two enantiomers to form diastereomers. At a specific temperature, these diastereomeric complexes are allowed to equilibrate, leading to an enrichment of the thermodynamically more stable diastereomer. The system is then cooled to "freeze" this equilibrium, and subsequent quenching with an electrophile yields an enantioenriched product.
The Coldham group has successfully applied DTR to resolve 2-lithio-N-Boc-piperidine using various monolithiated diamino alkoxide ligands. This approach offers good enantioselectivity for a range of electrophiles. The effectiveness of DTR is a result of controllable equilibration and resolution steps, which can be optimized to maximize enantioselectivity.
Dynamic Kinetic Resolution (DKR) is another powerful strategy for resolving racemic 2-lithio-N-Boc-piperidine. In this process, the enantiomers of the organolithium intermediate interconvert rapidly while one enantiomer reacts preferentially (i.e., faster) with a reagent in the presence of a chiral ligand. This kinetic difference in reaction rates allows for the conversion of the racemic starting mate
Palladium-Catalyzed Chirality Transfer Reactions
Enantioselective Synthesis of 2- and 2,6-Substituted Piperidines
The enantioselective synthesis of 2- and 2,6-substituted piperidines is crucial for accessing biologically active molecules with specific stereochemistries. A variety of methods have been employed to achieve high levels of enantiopurity.
One notable approach is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method has been successfully applied to the synthesis of highly enantiomerically enriched 2-aryl- and 2-vinyl-piperidines. nih.gov The process involves the deprotonation of N-Boc-piperidine to form a racemic organolithium species, which then undergoes a dynamic resolution in the presence of a chiral ligand and a subsequent coupling reaction. For instance, the arylation of N-Boc-piperidine using this method has yielded products with high enantiomeric ratios. nih.gov
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral piperidine derivatives. Enzymes and whole-cell biocatalysts have been utilized for the stereoselective synthesis of key intermediates. For example, the preparation of (S)-1-Boc-3-hydroxypiperidine, a crucial building block for various pharmaceuticals, has been achieved using Baker's yeast, ketoreductase enzymes, and other microbial cells. derpharmachemica.com These biocatalytic reductions of a prochiral ketone precursor afford the desired chiral alcohol with high enantioselectivity. derpharmachemica.com
Another powerful strategy is the asymmetric copper-catalyzed cyclizative aminoboration , which allows for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method provides a direct route to piperidines with two contiguous stereocenters, a challenging synthetic task. The reaction proceeds with high diastereoselectivity and enantioselectivity, offering access to a range of substituted piperidine products. nih.gov
| Method | Key Features | Example Application | Enantioselectivity (er/ee) |
| Catalytic Dynamic Resolution | Uses a chiral ligand to resolve a racemic organometallic intermediate. | Synthesis of 2-aryl-N-Boc-piperidines. | Up to 90:10 er |
| Biocatalysis | Employs enzymes or whole cells for stereoselective transformations. | Synthesis of (S)-1-Boc-3-hydroxypiperidine. | High ee |
| Asymmetric Aminoboration | Copper-catalyzed cyclization to form two contiguous stereocenters. | Synthesis of 2,3-cis-disubstituted piperidines. | Up to 99% ee |
Mechanistic Investigations of Palladium(II)-Hydride Mediated Pathways
Palladium-catalyzed reactions are pivotal in modern organic synthesis, and understanding their mechanisms is key to optimizing existing methods and developing new ones. Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling. scispace.comnih.gov
In the context of palladium-catalyzed C-H olefination, detailed mechanistic studies have elucidated the role of various intermediates and the rate-determining step. scispace.comnih.gov While not directly focused on piperidine synthesis, these investigations into palladium catalysis provide a framework for understanding related transformations. For example, the isolation and characterization of palladacycle intermediates have been instrumental in confirming the proposed catalytic cycle. scispace.com Kinetic studies, including reaction rate and order determination, can help to identify the species involved in the rate-determining step, which is often found to be the C-H activation or β-hydride elimination. scispace.comnih.govrsc.org
Computational investigations, such as Density Functional Theory (DFT) studies, complement experimental findings by providing insights into the energetics of different reaction pathways and the structures of transition states. nih.gov For instance, in palladium-catalyzed aziridination, DFT studies have helped to explain the observed regioselectivity by analyzing the distortion and interaction energies in the cyclopalladation step. nih.gov Such mechanistic understanding is crucial for the rational design of catalysts and reaction conditions for the synthesis of complex molecules like N-Boc-piperidine-2-methanol and its derivatives.
Asymmetric Cyclization Reactions for Piperidine Ring Formation
Aza-Heck Cyclizations
The aza-Heck cyclization has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including piperidines. nih.govsemanticscholar.org This intramolecular reaction involves the addition of a nitrogen nucleophile to a palladium-activated alkene. A key advantage of this method is its ability to proceed under redox-neutral conditions, making it compatible with a wide range of functional groups. nih.gov
Ligand-enabled aza-Heck cyclizations of N-(pentafluorobenzoyloxy)carbamates have been shown to be particularly effective for the synthesis of carbamate-protected pyrrolidines and piperidines. nih.gov These reactions can be rendered enantioselective through the use of chiral ligands. The choice of ligand is crucial for both the efficiency and the stereoselectivity of the cyclization.
Furthermore, the aza-Heck reaction can be incorporated into cascade sequences, allowing for the rapid construction of complex molecular architectures. For example, an initial aza-Heck cyclization can be followed by a subsequent C-H functionalization, leading to the formation of fused ring systems. researchgate.netacs.org
Radical Carbocyclization Methods
Radical cyclizations offer a complementary approach to the synthesis of piperidine rings. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond. A review of recent advances in piperidine synthesis highlights radical-mediated amine cyclization as a viable strategy. nih.gov For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to generate the desired piperidine products. nih.gov
Memory of Chirality (MOC) in SN2-Reactions
The concept of "Memory of Chirality" (MOC) has been successfully applied to the asymmetric synthesis of piperidines. nih.govresearchgate.netresearchgate.net This phenomenon allows for the transfer of chirality from a starting material to a product, even when passing through a transient, achiral intermediate. In the context of SN2' reactions, the intramolecular cyclization of α-amino ester enolates can provide piperidine derivatives with vicinal quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity. nih.govresearchgate.net
DFT calculations have provided a mechanistic rationale for the preservation of chirality, suggesting that the Thorpe-Ingold effect can play a role in increasing the stereochemical fidelity of the reaction. nih.govresearchgate.net This methodology has the potential for broad application in the synthesis of bioactive molecules containing multi-substituted piperidine moieties. nih.govresearchgate.net
Intramolecular Aldol-Aza-Michael Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The combination of an intramolecular aldol (B89426) reaction and an aza-Michael addition in a cascade sequence is a powerful strategy for the construction of functionalized piperidine rings.
Recent advances in organocatalysis have enabled the development of asymmetric aza-Michael reactions that can be incorporated into such cascades. beilstein-journals.org For example, chiral cinchona-based primary amines have been used to catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in good yields and with high enantioselectivity. beilstein-journals.org The initial aza-Michael addition creates a nucleophilic enolate intermediate, which can then participate in an intramolecular aldol-type cyclization to form the piperidine ring. These cascade reactions provide a rapid and stereocontrolled entry to complex piperidine structures. researchgate.net
| Reaction Type | Key Features | Catalyst/Reagent | Product Type |
| Aza-Heck Cyclization | Redox-neutral, compatible with various functional groups. | Palladium catalyst with a chiral ligand. | Carbamate-protected piperidines. |
| Radical Carbocyclization | Involves radical intermediates. | Cobalt(II) catalyst. | Substituted piperidines. |
| Memory of Chirality (SN2') | Preservation of chirality through a transient intermediate. | Base to form an enolate. | Piperidines with vicinal stereocenters. |
| Aldol-Aza-Michael Cascade | Forms multiple bonds in one pot. | Chiral organocatalyst. | Functionalized piperidines. |
Enantioselective Hydrogenation Approaches
Enantioselective hydrogenation represents a powerful and atom-economical strategy for the synthesis of chiral piperidine derivatives. These methods typically involve the reduction of a prochiral precursor, such as a substituted pyridine (B92270) or pyridinium (B92312) salt, using a chiral catalyst to induce stereoselectivity.
A highly effective method for the enantioselective synthesis of α-substituted piperidines is the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. nih.govsemanticscholar.org This approach activates simple pyridines, which are often poor substrates for hydrogenation, by converting them into the corresponding pyridinium salts. semanticscholar.org This activation enhances the reactivity of the substrate and prevents catalyst inhibition by the starting material. semanticscholar.org
The use of an iridium catalyst, often in combination with a chiral P,N-ligand such as MeO-BoQPhos or a phosphine (B1218219) ligand like (R)-SynPhos, facilitates the hydrogenation with high levels of enantioselectivity. nih.govsemanticscholar.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. semanticscholar.org A notable advantage of this method is the broad substrate scope, allowing for the synthesis of a variety of 2-(hetero)aryl piperidines with excellent enantiomeric ratios, often exceeding 99:1. nih.gov The N-benzyl protecting group can be subsequently removed via hydrogenolysis, providing access to the free secondary amine. semanticscholar.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts
| Entry | Substrate | Catalyst/Ligand | Conditions | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Benzyl-2-benzothienylpyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | 89 | 96.6:3.4 | nih.gov |
| 2 | N-Benzyl-2-dibenzothienylpyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | 93 | 95.1:4.9 | nih.gov |
| 3 | N-Benzyl-2-(2,5-difluorophenyl)pyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | 86 | 94.7:5.3 | nih.gov |
| 4 | N-Benzyl-2-(trifluoromethylphenyl)pyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | 88 | 93.5:6.5 | nih.gov |
| 5 | N-Benzyl-2-(2,4-dimethylphenyl)pyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | 88 | 97.7:2.3 | nih.gov |
| 6 | N-Benzyl-2-naphthylpyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | - | 94.2:5.8 | nih.gov |
| 7 | N-Benzyl-2-phenanthrenylpyridinium salt | [Ir(cod)Cl]₂ / MeO-BoQPhos | 40 °C, 24 h | - | 95.6:4.4 | nih.gov |
| 8 | 2-Substituted Pyridinium Salt | [Ir(cod)Cl]₂ / (R)-SynPhos | 28 °C, 600 psi H₂, 20-24 h | - | High | semanticscholar.org |
Dieckmann Cyclizations for Oxygenated Piperidine Derivatives
The Dieckmann cyclization is a well-established method for the formation of five- and six-membered rings, and it has been successfully applied to the synthesis of oxygenated piperidine derivatives, such as piperidine-2,4-diones. figshare.comacs.org This intramolecular condensation of a diester is typically promoted by a base to form a β-keto ester.
A flexible route to variously substituted piperidine-2,4-diones has been developed, which does not require an N-protecting group. figshare.com The synthesis commences with a β-keto ester, which is converted to a vinylogous carbamate (B1207046). Subsequent reduction and coupling with monomethyl malonate yields an amidodiester. figshare.com This intermediate then undergoes a Dieckmann cyclization upon treatment with a base like sodium methoxide. figshare.com The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the target piperidine-2,4-dione. figshare.com This methodology has been shown to improve the yield of compounds like 6-phenylpiperidine-2,4-dione (B51067) to 66%, a significant increase from previously reported conditions. figshare.com Furthermore, the use of a chiral auxiliary, such as Davies' α-methylbenzylamine, allows for an enantioselective variant of this reaction. figshare.com
Nucleophilic Substitution (SN2) with Chiral Triflate Esters
The synthesis of chiral piperidine derivatives can also be achieved through nucleophilic substitution reactions. A notable example involves the SN2 displacement of chiral triflate esters with N-Boc-aminopiperidines. This method provides a direct route to N-(aminocycloalkylene)amino acid derivatives with a high degree of stereochemical control.
The process begins with the conversion of an enantiopure α-hydroxy acid ester into its corresponding chiral triflate ester. The triflate group is an excellent leaving group, facilitating the subsequent nucleophilic attack. The N-Boc-aminopiperidine then acts as the nucleophile, displacing the triflate group in an SN2 fashion. semanticscholar.org A key feature of the SN2 mechanism is the inversion of configuration at the chiral center, which allows for the predictable synthesis of the desired stereoisomer. This approach has been demonstrated to produce methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates in good yields with high enantiomeric and diastereomeric purity. semanticscholar.org
Table 2: Synthesis of 2-[(Boc-amino)piperidinyl]alkanoates via SN2 Reaction
| Entry | Chiral Triflate Ester | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | (R)-Methyl 2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | (S)-Methyl 2-(1-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)ethyl)propanoate | 84 | semanticscholar.org |
| 2 | (S)-Methyl 2-[(trifluoromethanesulfonyl)oxy]propanoate | 4-Boc-aminopiperidine | (R)-Methyl 2-(1-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)ethyl)propanoate | 74 | semanticscholar.org |
| 3 | Other (R)- and (S)-2-[(trifluoromethanesulfonyl)oxy]alkanoates | 4-Boc-aminopiperidine | Corresponding 2-[(Boc-amino)piperidinyl]alkanoates | 48-81 | semanticscholar.org |
Non-Stereoselective Synthetic Approaches and Optimizations
While enantioselective methods are crucial for accessing specific stereoisomers, non-stereoselective approaches and their optimizations play a vital role in the synthesis of racemic compounds or in scenarios where subsequent resolution is feasible.
A common and versatile method for the synthesis of 2-substituted piperidines involves the deprotonation of N-Boc-piperidine at the C2 position, followed by quenching with an electrophile. nih.gov This strategy typically employs a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate the 2-lithio-N-Boc-piperidine intermediate. nih.gov
While this initial deprotonation is not stereoselective, a catalytic dynamic resolution (CDR) can be employed to achieve high enantioselectivity in the final product. nih.gov In this process, a chiral ligand is used to create a dynamic equilibrium between the two enantiomers of the organolithium intermediate. One enantiomer reacts preferentially with the electrophile, leading to an enantioenriched product. This method has been successfully applied to the synthesis of a wide range of 2-substituted piperidines by quenching with various electrophiles, including carbon dioxide, alkyl halides, and isocyanates. nih.gov
Table 3: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine and Electrophilic Quench
| Entry | Electrophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| 1 | Bu₃SnCl | 8 | (S)-N-Boc-2-(tributylstannyl)piperidine | 66 | 96:4 | nih.gov |
| 2 | Bu₃SnCl | 9 | (R)-N-Boc-2-(tributylstannyl)piperidine | 62 | 97:3 | nih.gov |
| 3 | CO₂ | 8 | N-Boc-(R)-(+)-pipecolic acid | 78 | 98:2 | nih.gov |
| 4 | ClCO₂Me | 8 | (R)-N-Boc-pipecolic acid methyl ester | - | >99:1 | nih.gov |
| 5 | ClCO₂Me | 9 | (S)-N-Boc-pipecolic acid methyl ester | - | >99:1 | nih.gov |
| 6 | PhNCO | 8 | (R)-N-Boc-2-(phenylcarbamoyl)piperidine | - | >99:1 | nih.gov |
| 7 | 2,6-Dimethylphenyl isocyanate | 9 | (S)-N-Boc-2-((2,6-dimethylphenyl)carbamoyl)piperidine | 69 | >99:1 | nih.gov |
Direct functionalization of the piperidine scaffold offers an alternative route to its derivatives. Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of N-Boc-piperidine. This approach allows for the introduction of various functional groups at the C2 position.
The reaction typically involves a rhodium catalyst, such as Rh₂(R-TCPTAD)₄, which promotes the insertion of a donor/acceptor carbene into a C-H bond of the N-Boc-piperidine. The site selectivity of this functionalization can be controlled by the choice of both the catalyst and the protecting group on the nitrogen atom. This methodology has been utilized for the synthesis of positional analogues of methylphenidate, demonstrating its utility in the preparation of biologically relevant molecules.
Multi-Step Synthesis of Complex Derivatives
This compound is a versatile chiral building block in the multi-step synthesis of complex and biologically significant molecules. Its utility is prominently demonstrated in the synthesis of various piperidine alkaloids and pharmacologically active agents. For instance, the closely related precursor, enantiopure N-Boc-piperidine-2-ethanol, serves as a common starting material for the synthesis of piperidine alkaloids such as (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
The synthetic pathways often involve the transformation of the hydroxymethyl or hydroxyethyl (B10761427) group and subsequent modifications of the piperidine ring. A key strategy involves the oxidation of the alcohol functionality to an aldehyde, which then serves as a handle for chain elongation or the introduction of other functional groups through reactions like Wittig olefination. For example, in the synthesis of epidihydropinidine, the side chain at the 2-position of the piperidine ring is elongated via a Wittig reaction, followed by hydrogenation of the resulting double bond and subsequent removal of the Boc group. Another critical reaction is the Beak's α-lithiation/alkylation of the N-Boc-piperidine, which allows for the introduction of substituents at the C-6 position.
This compound and its derivatives are also crucial intermediates in the synthesis of various pharmaceutical agents. They are utilized in the preparation of human GnRH receptor antagonists and sphingosine-1-phosphate (S1P) receptor agonists, which are important targets in medicinal chemistry. chemicalbook.comnih.govnih.gov The synthesis of these complex molecules often involves coupling the N-Boc-piperidine moiety with other heterocyclic or aromatic systems, followed by a series of functional group transformations and deprotection steps.
Below is an illustrative data table for a multi-step synthesis of a complex piperidine derivative, showcasing the types of transformations involved.
Interactive Data Table: Illustrative Multi-Step Synthesis of a Disubstituted Piperidine Derivative
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (S)-N-Boc-piperidine-2-methanol | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C; 2. Ph₃P=CHCO₂Et, CH₂Cl₂ | (S)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate | 85 |
| 2 | (S)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate | H₂, 10% Pd/C, EtOH, rt | (S)-tert-butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 98 |
| 3 | (S)-tert-butyl 2-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. MeI | (2S,6R)-tert-butyl 2-(3-ethoxy-3-oxopropyl)-6-methylpiperidine-1-carboxylate | 75 |
| 4 | (2S,6R)-tert-butyl 2-(3-ethoxy-3-oxopropyl)-6-methylpiperidine-1-carboxylate | 1. LiOH, THF/H₂O; 2. HCl | (2S,6R)-3-(6-methylpiperidin-2-yl)propanoic acid hydrochloride | 92 |
Protecting Group Chemistry in this compound Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of this compound derivatives due to its reliability and versatility. Its successful application hinges on both its selective removal and its stability under various reaction conditions.
Selective Deprotection Methodologies
The removal of the N-Boc group is a critical step in many synthetic sequences. Modern methodologies have focused on developing efficient and selective deprotection techniques that are compatible with a wide range of functional groups.
A notable advancement in N-Boc deprotection is the use of thermal methods in continuous flow systems. This technique offers several advantages over traditional batch processing, including enhanced heat transfer, precise temperature control, and improved safety for high-temperature reactions. Thermal deprotection of N-Boc amines can be effectively achieved in the absence of an acid catalyst.
Research has shown that the efficiency of thermal deprotection is solvent-dependent, with polar solvents like methanol (B129727) and trifluoroethanol providing optimal results. The reaction temperature is a critical parameter that can be fine-tuned to achieve selective deprotection. For instance, N-Boc groups on aryl amines are more labile and can be removed at lower temperatures compared to those on alkyl amines. This difference in reactivity allows for sequential deprotection by controlling the temperature.
Interactive Data Table: Thermal N-Boc Deprotection of Various Amines in a Continuous Flow System
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| N-Boc-aniline | Methanol | 240 | 30 | 88 |
| N-Boc-phenethylamine | Methanol | 240 | 30 | <10 |
| N-Boc-imidazole | Methanol | 120 | 30 | 100 |
| N-Boc-piperidine | Methanol | 240 | 60 | ~35 |
An environmentally benign and efficient method for N-Boc deprotection involves the use of Brønsted acidic deep eutectic solvents (DESs). A common example is a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). This DES acts as both the reaction medium and the catalyst, circumventing the need for volatile and corrosive acids like trifluoroacetic acid (TFA).
This methodology is advantageous due to its simplicity, short reaction times, and high yields for a wide variety of N-Boc derivatives. The deprotection is typically carried out at room temperature, making it a mild and practical alternative to standard methods. The use of a biodegradable and inexpensive catalyst like pTSA further enhances the green credentials of this approach.
The ability to selectively deprotect one N-Boc group in the presence of another, or in the presence of other sensitive functional groups, is crucial in the synthesis of complex molecules. Thermal deprotection in continuous flow systems has demonstrated excellent chemo- and regioselectivity. For example, by carefully controlling the reaction temperature, it is possible to selectively remove an aryl N-Boc group while leaving an alkyl N-Boc group intact. This strategy reduces the need for multiple orthogonal protecting groups, thereby streamlining synthetic routes.
Applications of N Boc Piperidine 2 Methanol in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiomerically pure forms of N-Boc-piperidine-2-methanol serve as crucial starting materials for the asymmetric synthesis of natural products, especially those containing the piperidine (B6355638) motif, which is a common core structure in many alkaloids.
Synthesis of Piperidine Alkaloids (e.g., Anabasine, Coniine, Dumetorine (B1253007), Epidihydropinidine)
The piperidine ring is the central structural feature of numerous alkaloids with significant biological activities. The use of chiral 2-substituted piperidine synthons like this compound allows for precise control over the stereochemistry of the final natural product.
Anabasine and Coniine: While direct syntheses of Anabasine and Coniine from this compound are not extensively documented, its structure makes it an ideal chiral precursor. A common strategy in the synthesis of 2-alkyl or 2-aryl piperidines involves the manipulation of a functional group at the C-2 position. For instance, the primary alcohol of this compound can be oxidized to the corresponding aldehyde, N-Boc-piperidine-2-carboxaldehyde. This aldehyde is a versatile intermediate that can undergo various C-C bond-forming reactions, such as Wittig or Grignard reactions, to install the required side chain of the target alkaloid (e.g., a propyl group for Coniine). Subsequent deprotection of the Boc group would yield the final natural product. This approach ensures that the chirality of the starting material is transferred to the final alkaloid, enabling the synthesis of specific enantiomers.
Dumetorine and Epidihydropinidine: A convenient synthesis for both enantiomers of the piperidine alkaloids Dumetorine and Epidihydropinidine has been developed using a closely related starting material, the enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (N-Boc-piperidine-2-ethanol) acs.orgkisti.re.kr. This highlights the utility of such chiral piperidine building blocks. The synthesis of (+)- and (−)-Dumetorine from this precursor is based on a Ring-Closing Metathesis (RCM) reaction, while the synthesis of (+)- and (−)-Epidihydropinidine involves a methylation of the piperidine ring following the Beak–Lee methodology kisti.re.kr. The success of these syntheses underscores the strategic importance of chiral N-Boc-protected piperidine derivatives with a functionalized side chain at the C-2 position.
Construction of Complex Polycyclic Architectures
This compound is a valuable starting point for constructing more complex, multi-ring systems. The primary alcohol can be chemically elaborated into a longer chain containing another reactive functional group, setting the stage for an intramolecular cyclization reaction to form a second ring fused or bridged to the piperidine core nih.gov.
Methodologies that can be applied include:
Ring-Closing Metathesis (RCM): The alcohol can be converted to an ether or ester bearing a terminal alkene. A second alkene can be installed elsewhere on the molecule, allowing an RCM reaction to form a new carbocycle or heterocycle.
Radical Cyclization: The hydroxymethyl group can be transformed into a precursor for a radical cyclization, enabling the formation of a new C-C bond and a second ring system nih.gov.
Intramolecular Aldol (B89426) or Mannich Reactions: Oxidation of the alcohol to an aldehyde allows for subsequent intramolecular reactions. If the piperidine nitrogen is deprotected and a suitable tether is installed, an intramolecular Mannich reaction can lead to bicyclic alkaloids like those found in the indolizidine or quinolizidine families.
These strategies demonstrate the potential of this compound to serve as a foundational scaffold for building intricate polycyclic natural products and their analogs.
Intermediate in Heterocyclic Chemistry
Beyond natural products, this compound is a key intermediate for synthesizing a range of novel heterocyclic compounds, leveraging the reactivity of both the piperidine nitrogen and the C-2 side chain.
Preparation of Quinazolin-4-(3H)-one Derivatives
Quinazolin-4-(3H)-ones are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities. This compound can be used to synthesize derivatives of this scaffold. A general synthetic approach involves the reaction of 2-(chloromethyl)quinazolin-4(3H)-one with a nucleophile. After deprotection of the Boc group, the resulting 2-piperidinemethanol can act as a nitrogen nucleophile. The piperidine nitrogen attacks the chloromethyl group at the 2-position of the quinazolinone core, displacing the chloride and forming a new C-N bond. This reaction yields 2-((piperidin-2-yl)methyl)quinazolin-4(3H)-one derivatives, effectively coupling the piperidine motif to the quinazolinone system nih.govnih.gov.
| Starting Material 1 | Starting Material 2 | Product Class |
| 2-(Chloromethyl)quinazolin-4(3H)-one | 2-Piperidinemethanol | 2-((Piperidin-2-yl)methyl)quinazolin-4(3H)-one |
Synthesis of N-(aminocycloalkylene)amino Acid Derivatives
This compound is a precursor for creating novel amino acid derivatives. A reported method involves the synthesis of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates via a nucleophilic substitution (SN2) reaction between a chiral triflate ester and an aminopiperidine derivative nih.govgoogle.com. To be used in this synthesis, this compound must first be converted into the corresponding N-Boc-2-(aminomethyl)piperidine. This transformation can be achieved through a standard three-step sequence:
Mesylation/Tosylation: Conversion of the primary alcohol to a good leaving group (mesylate or tosylate).
Azide Displacement: SN2 reaction with sodium azide to introduce the nitrogen functionality.
Reduction: Reduction of the azide group to the primary amine.
The resulting chiral aminopiperidine can then react with an enantiopure α-hydroxy acid ester that has been converted into a triflate. The piperidine nitrogen displaces the triflate leaving group, leading to the formation of novel N-(aminocycloalkylene)amino acid derivatives with high diastereomeric purity nih.govresearchgate.net.
Formation of Highly Substituted 2-Spiropiperidines
Spiropiperidines are desirable three-dimensional structures in medicinal chemistry. This compound can serve as a precursor for the synthesis of highly functionalized 2-spiropiperidines. A key synthetic strategy involves the reaction of a δ-N-Boc-amino-β-ketoester with a cyclic ketone whiterose.ac.uknih.gov. The required δ-N-Boc-amino-β-ketoester can be generated from an N-Boc imine, which in turn is derived from an aldehyde whiterose.ac.uk.
The synthetic sequence starting from this compound would be:
Oxidation: Mild oxidation of the primary alcohol of this compound to yield the corresponding aldehyde, N-Boc-piperidine-2-carboxaldehyde acs.org.
Imine Formation: Conversion of the aldehyde into a suitable N-Boc imine.
Weiler Dianion Addition: Reaction of the N-Boc imine with the Weiler dianion of methyl acetoacetate to generate the key δ-N-Boc-amino-β-ketoester intermediate.
Deprotection and Cyclization: Removal of the Boc group with acid, followed by an in-situ condensation reaction with a cyclic ketone (e.g., cyclohexanone), which promotes cyclization to yield the final 2-spiropiperidine structure whiterose.ac.uk.
This multi-step approach demonstrates how the functional handle of this compound can be strategically manipulated to build complex spirocyclic systems.
| Synthetic Target | Key Intermediate from this compound | Key Reaction Type |
| 2-Alkyl Piperidine Alkaloids | N-Boc-piperidine-2-carboxaldehyde | Oxidation, C-C bond formation |
| Polycyclic Systems | N-Boc-piperidine with functionalized side chain | Intramolecular Cyclization (e.g., RCM) |
| Quinazolin-4-(3H)-one Derivatives | 2-Piperidinemethanol (after deprotection) | Nucleophilic Substitution |
| N-(aminocycloalkylene)amino Acids | N-Boc-2-(aminomethyl)piperidine | SN2 Displacement |
| 2-Spiropiperidines | N-Boc-piperidine-2-carboxaldehyde | Oxidation, Imine formation, Cyclization |
Design and Synthesis of Heterocyclic Amino Acids (e.g., Pyrazole Carboxylates)
N-Boc-protected piperidine derivatives are instrumental in the synthesis of novel heterocyclic amino acids, which are of growing importance in modern drug discovery. mdpi.comnih.gov A notable application is in the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com These compounds are developed as new achiral and chiral building blocks in their N-Boc protected ester form. nih.gov
The synthesis process begins with N-Boc protected piperidine acids, which are converted into the corresponding β-keto esters. mdpi.comnih.gov These intermediates are then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield β-enamino diketones. mdpi.comresearchgate.net The subsequent reaction of these diketones with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the primary products. researchgate.net This strategic use of the N-Boc-piperidine scaffold enables the creation of complex amino acid-like structures with potential applications in peptide and medicinal chemistry. mdpi.comresearchgate.net
Table 1: Key Stages in the Synthesis of (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
| Step | Reactants | Key Reagents | Product |
|---|---|---|---|
| 1 | N-Boc protected piperidine acids | Meldrum's acid, EDC·HCl, DMAP | β-keto esters |
| 2 | β-keto esters | N,N-dimethylformamide dimethyl acetal (DMF·DMA) | β-enamino diketones |
| 3 | β-enamino diketones | N-mono-substituted hydrazines | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |
Development of Agonists and Modulators
The piperidine moiety is a common scaffold in the design of new medications, particularly those targeting the central nervous system. chemimpex.com The this compound building block is frequently utilized in the synthesis of compounds intended to interact with various biological receptors.
Receptor Agonist Design
This compound serves as a key reactant in the synthesis of various receptor agonists. Its structural features are incorporated into the final molecules to achieve desired pharmacological activity. Research has shown its utility as a starting material for creating compounds such as Sphingosine-1-phosphate receptor agonists and human Gonadotropin-releasing hormone (GnRH) receptor antagonists. chimmed.ru
Table 2: Examples of Receptor Ligands Synthesized Using this compound
| Class of Compound | Target Receptor |
|---|---|
| Sphingosine-1-phosphate receptor agonists | S1P Receptors |
| Human GnRH receptor antagonists | GnRH Receptor |
| Anthranilamide inhibitors | Factor Xa |
Modulators of Glutamate Receptors
Glutamatergic signaling pathways are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia. nih.gov The modulation of metabotropic glutamate receptors (mGluRs) is a key area of research. nih.gov Allosteric modulators, which bind to a site distinct from the glutamate binding site, offer the potential for greater subtype selectivity and a more nuanced "fine-tuning" of physiological responses compared to orthosteric ligands. nih.govnih.gov
The piperidine scaffold present in this compound is a valuable component in the design of novel molecules targeting neurological disorders. chemimpex.comchemimpex.com This building block is used to construct more complex compounds that can function as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of mGluRs, thereby offering a sophisticated mechanism for treating conditions associated with glutamate dysregulation. nih.govyoutube.com
Applications in Materials Science
Beyond its applications in the life sciences, this compound also finds utility in the field of materials science.
Development of Novel Polymers and Coatings
The bifunctional nature of this compound—possessing both a protected amine and a reactive hydroxyl group—makes it a valuable component in polymer chemistry. It is employed in the creation of advanced materials, including specialized polymers and coatings. chemimpex.com The incorporation of this compound can introduce specific functional groups that enhance the performance characteristics of the resulting materials. chemimpex.com
Bioconjugation Techniques
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental in the development of tools for biochemical research and advanced therapeutics like antibody-drug conjugates (ADCs). dtu.dk
The structure of this compound is well-suited for use in bioconjugation strategies. The Boc protecting group ensures that the piperidine nitrogen does not engage in unintended reactions, while the hydroxyl group provides a site for covalent attachment to other molecules, such as peptides, linkers, or other functional moieties. chemimpex.com This allows for its role in preparing complex peptide-like structures and other advanced bioconjugates. chemimpex.com
Medicinal Chemistry Research Utilizing N Boc Piperidine 2 Methanol
Drug Discovery and Development of Pharmaceutical Agents
The piperidine (B6355638) moiety is a prevalent structural motif in a wide array of pharmaceuticals and natural products. The incorporation of N-Boc-piperidine-2-methanol into drug candidates offers a strategic approach to fine-tune their physicochemical and pharmacological properties.
Intermediate for Neurological Conditions
Both the (R)- and (S)-enantiomers of this compound serve as crucial intermediates in the synthesis of pharmaceutical agents aimed at treating neurological disorders. The chiral nature of this compound is particularly important in neuropharmacology, where stereochemistry often dictates the efficacy and selectivity of a drug for its biological target. The piperidine scaffold is a key component in many centrally acting agents, and the hydroxymethyl group on this compound provides a convenient handle for further chemical elaboration to generate a diverse library of potential drug candidates.
Modulating Pharmacokinetic Properties of Lead Compounds
Below is an interactive data table summarizing the impact of piperidine scaffolds on pharmacokinetic properties.
| Pharmacokinetic Parameter | General Impact of Piperidine Scaffold |
|---|---|
| Solubility | Can be modulated by substitution on the piperidine ring. |
| Lipophilicity (LogP) | Can be fine-tuned to optimize membrane permeability. |
| Metabolic Stability | Can be improved by blocking sites of metabolism. |
| Bioavailability | Often enhanced due to improved physicochemical properties. |
Design of Compounds with Enhanced Efficacy and Reduced Side Effects
The unique three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, which is critical for optimal interaction with biological targets. The use of chiral building blocks like (R)- and (S)-1-Boc-2-piperidinemethanol enables the development of compounds with improved efficacy and a lower propensity for off-target effects, which can lead to adverse side effects. By synthesizing stereochemically pure isomers, researchers can isolate the desired pharmacological activity, leading to safer and more effective medications.
Specific Therapeutic Targets
This compound has been utilized as a starting material for the synthesis of inhibitors targeting specific enzymes implicated in various diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors.
One important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several studies have reported the design and synthesis of potent VEGFR-2 inhibitors incorporating piperidine and piperazine (B1678402) moieties. These heterocyclic rings often occupy the ATP-binding pocket of the kinase, forming critical interactions that lead to inhibition of its activity. While a direct synthesis of a VEGFR-2 inhibitor from this compound is not explicitly detailed in the provided search results, the prevalence of the piperidine scaffold in this class of inhibitors highlights the potential of this compound as a valuable starting material for the development of novel anti-cancer agents.
The following table showcases examples of piperidine-containing scaffolds in kinase inhibitors.
| Kinase Target | Piperidine-Containing Scaffold Example | Therapeutic Area |
|---|---|---|
| VEGFR-2 | Piperidinyl-thiazolidinones | Cancer |
| p38 MAP Kinase | Piperidine-substituted quinolinones | Inflammatory Diseases |
| Multiple Kinases | Piperidine benzamides | Malaria |
Anti-tubercular Agents (e.g., UDP-Galp mutase inhibitors)
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents with novel mechanisms of action. One promising target is UDP-galactopyranose mutase (UGM), an enzyme essential for the biosynthesis of the mycobacterial cell wall. Importantly, this enzyme is absent in humans, making it an attractive target for selective drug design.
Research into UGM inhibitors has led to the discovery of various compound classes that can block the growth of Mycobacterium tuberculosis. While the direct use of this compound in the synthesis of UGM inhibitors is not explicitly documented in the provided search results, the piperidine scaffold is a well-established component in a wide range of anti-tubercular agents. The versatility of the piperidine ring allows for the exploration of diverse chemical space in the search for potent and selective inhibitors of essential mycobacterial enzymes.
Bradycardic Agents
The piperidine nucleus is a foundational scaffold in the design of various therapeutic agents, including those developed to manage cardiac rhythm. Specifically, in the research of bradycardic (heart rate-lowering) agents, derivatives of piperidine have been shown to be instrumental. These compounds often target the I(f) ion channel, which is crucial in regulating pacemaker activity in the sinoatrial node of the heart.
Research into a class of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines has identified potent bradycardic agents. researchgate.net In these studies, the 3-substituted piperidine moiety is a key structural feature for activity. While N-Boc-piperidines are common starting materials for creating such complex heterocyclic systems, it is important to note that for this specific class of bradycardic agents, the synthetic routes originate from 3-substituted piperidine precursors, rather than the 2-substituted this compound.
A lead compound identified in this research was (+/-)-6,7-Dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline. researchgate.net Through structural modifications, researchers developed derivatives with enhanced potency and efficacy. One such derivative, designated (R)-10a in the study, demonstrated significant bradycardic activity with minimal impact on blood pressure when administered orally in rat models. researchgate.net The compound was also shown to be a potent inhibitor of the I(f) current in guinea pig pacemaker cells, with an IC50 value of 0.32 μM. researchgate.net
The table below summarizes the activity of a key compound from this research area, illustrating the therapeutic potential of piperidine-containing structures as bradycardic agents.
| Compound | Target | Activity (IC50) | Model System |
| (R)-6,7-dimethoxy-2-(1-(3-(2-methoxyphenoxy)propyl)piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-1-one (A derivative of (R)-10a) | I(f) Channel | 0.32 μM | Guinea Pig Pacemaker Cells |
This table presents data for a bradycardic agent derived from a 3-substituted piperidine to illustrate the role of the piperidine scaffold in this therapeutic area.
Neuropharmacological Research
The chiral nature of this compound, particularly its (S)-enantiomer, makes it a highly valuable chiral building block in the synthesis of complex molecules for neuropharmacological research. chemimpex.com Its structure is ideal for creating diverse bioactive compounds, and it serves as a crucial intermediate in the development of pharmaceutical agents aimed at treating neurological disorders. chemimpex.com The Boc-protecting group facilitates controlled reactions, while the hydroxymethyl group at the 2-position provides a key functional handle for synthetic elaboration.
A significant application of this compound derivatives is in the asymmetric synthesis of piperidine alkaloids, many of which exhibit potent neuropharmacological activity. For example, a derivative, enantiopure N-Boc-piperidine-2-ethanol, has been utilized as the common starting material for the total synthesis of both enantiomers of dumetorine (B1253007) and epidihydropinidine. unimi.it
Dumetorine is an alkaloid found in the tubers of Dioscorea dumetorum and has been used in traditional medicine and as a component of arrow poisons, indicating its significant biological effects. researchgate.net The synthesis of (+)-dumetorine highlights the utility of the N-Boc-2-substituted piperidine scaffold. The process involves several key steps, starting from an enantiopure aldehyde derived from the N-Boc-piperidine-2-ethanol precursor. researchgate.net An asymmetric allylboration reaction is used to establish a second stereocenter, a critical step that proceeds with high diastereoselectivity (>95% de). researchgate.net
The following table outlines key stages in the synthesis of the alkaloid (+)-dumetorine, starting from a derivative of this compound.
| Starting Material / Intermediate | Key Transformation Step | Product | Significance in Synthesis |
| (S)-N-Boc-piperidine-2-ethanol | Oxidation | (S)-N-Boc-piperidine-2-carbaldehyde | Creation of the aldehyde for subsequent chain elongation. |
| (S)-N-Boc-piperidine-2-carbaldehyde | Asymmetric Allylboration | Diastereomerically pure secondary alcohol | Establishes the second critical stereocenter with high diastereomeric excess (>95% de). researchgate.net |
| Diastereomerically pure secondary alcohol | Ring-Closing Metathesis (RCM) and subsequent reduction | (+)-Dumetorine | Formation of the final alkaloid structure. |
This synthetic pathway underscores the strategic importance of this compound as a chiral precursor in accessing complex natural products with potential applications in neuropharmacology.
Mechanistic and Computational Studies
Reaction Mechanism Elucidation
The transformation of N-Boc-piperidine derivatives into enantiomerically enriched products is often achieved through the formation of a racemic 2-lithio-N-Boc-piperidine intermediate, which then undergoes a dynamic resolution process. core.ac.uk The mechanism of this resolution and the factors influencing it have been a subject of detailed investigation.
Investigations into Ligand Exchange Dynamics in Catalytic Resolutions
The catalytic dynamic resolution (CDR) of 2-lithio-N-Boc-piperidine is a powerful method for asymmetric synthesis. researchgate.net This process relies on the rapid interconversion of the two enantiomers of the organolithium intermediate in the presence of a substoichiometric amount of a chiral ligand. researchgate.net The ligand selectively complexes with one enantiomer, leading to its preferential reaction with an electrophile.
Dynamic NMR studies have been instrumental in probing the intricate ligand exchange processes at the core of these resolutions. Research has shown that for a catalytic resolution to be effective, both a chiral resolving ligand and an achiral ligand (like TMEDA) must be involved. This suggests a mechanism that involves either a total ligand exchange or a reorganization of the organolithium's coordination sphere to accommodate more than one ligand. The racemization of the organolithium must also be significantly slower than the dynamic resolution process itself.
Solvent-Dependent Mechanistic Dichotomy in Decarboxylative Vinylations
While extensive research exists on photoredox-mediated decarboxylative vinylations of various N-Boc protected α-amino acids, specific studies detailing a solvent-dependent mechanistic dichotomy for this reaction on the N-Boc-piperidine-2-carboxylic acid scaffold are not prominent in the literature.
However, a highly enantioselective method for the synthesis of 2-vinyl piperidines from the N-Boc-piperidine scaffold has been thoroughly documented. researchgate.netacs.org This pathway does not proceed via decarboxylation but instead utilizes the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. The mechanism involves the following key steps:
Dynamic Resolution : The racemic lithiated intermediate is resolved using a chiral ligand.
Transmetalation : The resolved organolithium species is transmetalated with a zinc salt to form a configurationally stable chiral organozinc intermediate. acs.org
Negishi Coupling : The organozinc reagent undergoes a palladium-catalyzed Negishi cross-coupling reaction with a vinyl halide to yield the desired 2-vinyl-piperidine product with high enantioselectivity. researchgate.netacs.org
This process is generally performed in ether-based solvents like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). acs.org While some variations in enantiomeric ratio are observed with different solvents, a fundamental mechanistic dichotomy dependent on the solvent has not been the primary focus of these studies.
Role of Specific Catalysts and Additives (e.g., TMEDA)
Additives, particularly N,N,N',N'-tetramethylethylenediamine (TMEDA), play a critical and multifaceted role in the reactions of N-Boc-piperidine. TMEDA is a bidentate chelating ligand that strongly coordinates to lithium ions, enhancing the efficacy of organolithium reagents.
Its role has been dissected through detailed kinetic studies of the dynamic resolution of 2-lithio-N-Boc-piperidine. These investigations revealed that the catalytic dynamic resolution is second order in TMEDA. researchgate.net This kinetic relationship underscores that TMEDA is not merely a passive spectator or solvent additive but is actively involved in the rate-determining steps of the ligand exchange and resolution process. The racemization of the lithiated intermediate is also catalytic and first order in TMEDA. researchgate.net This dual role in both promoting the desired resolution and influencing the background racemization highlights its importance in achieving high enantioselectivity.
| Reactant/Additive | Kinetic Order | Process | Source |
|---|---|---|---|
| TMEDA | 2 | Catalytic Dynamic Resolution | researchgate.net |
| TMEDA | 1 | Racemization | researchgate.net |
| Chiral Ligand 8 | 0.5 | Catalytic Dynamic Resolution | researchgate.net |
| Chiral Ligand 10 | 0.265 | Catalytic Dynamic Resolution | researchgate.net |
Quantum Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have provided profound insights into the reaction pathways and sources of stereoselectivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations have been employed to model several key stages of N-Boc-piperidine functionalization. A computational investigation of the initial enantioselective deprotonation of N-Boc-piperidine by an s-BuLi-(-)-sparteine complex found that the reaction has a considerably higher activation energy than the analogous deprotonation of N-Boc-pyrrolidine, which is consistent with experimental observations of a slower reaction. researchgate.net
Furthermore, DFT studies have been used to determine the conformational dynamics of the reactant itself. For N-Boc-2-phenylpiperidine, the rotational barrier of the N-Boc group was calculated. The half-life for this rotation was found to be approximately 4 seconds at -78 °C, significantly faster than in the corresponding pyrrolidine (B122466) system. acs.org This faster conformational dynamism in the piperidine (B6355638) ring can influence the efficiency of subsequent lithiation and substitution steps. These computational results, combined with experimental observations, support reaction pathways directed by dynamic thermodynamic resolution. researchgate.net
| System/Process | Computational Method | Key Finding | Source |
|---|---|---|---|
| Asymmetric Deprotonation | DFT | Higher activation energy compared to N-Boc-pyrrolidine, in agreement with slower experimental rates. | researchgate.net |
| N-Boc Group Rotation | DFT | Calculated rotational half-life of ~4s at -78°C, indicating high conformational flexibility. | acs.org |
| Dynamic Resolution | DFT | Calculations support a dynamic thermodynamic resolution (DTR) directed pathway. | researchgate.net |
Rationalization of Stereoselectivity
The stereochemical outcome of these reactions is a central focus of computational studies. DFT calculations on the deprotonation of N-Boc-piperidine by the i-PrLi-(-)-sparteine complex revealed that the pro-S hydrogen is preferentially removed. researchgate.net This calculated selectivity aligns with experimental results and provides a theoretical basis for the observed enantioselectivity.
The rationalization of stereoselectivity also extends to understanding the conformational preferences of substituted N-Boc-piperidines. A critical factor is the avoidance of allylic 1,3-strain (A¹,³ strain) between the bulky N-Boc group and a substituent at the C2 position. To minimize this unfavorable interaction, a 2-substituted N-Boc piperidine often prefers a conformation where the C2-substituent is in an axial position. whiterose.ac.uk This conformational bias, which can be modeled computationally, dictates the trajectory of incoming electrophiles and is a key factor in rationalizing the high diastereoselectivity observed in many subsequent functionalization reactions.
Analysis of Kinetic Isotope Effects
Mechanistic insights into reactions involving N-Boc-piperidine derivatives can be deepened through the analysis of kinetic isotope effects (KIEs). The KIE is a powerful tool used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the context of N-Boc-piperidine-2-methanol, KIE studies would typically focus on the C-H bonds at the 2-position, adjacent to both the nitrogen and the methanol (B129727) substituent, as these are often involved in key bond-breaking steps of reactions such as deprotonation or oxidation.
While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on the closely related N-Boc-piperidine. The deprotonation of N-Boc-piperidine, a common reaction to generate functionalized piperidine derivatives, serves as an excellent model for discussing potential KIEs. This reaction is often mediated by strong bases like organolithium reagents in the presence of a chiral ligand. acs.orgacs.orgnih.gov
The primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For instance, if the C-H bond at the 2-position of the piperidine ring is broken during the rate-limiting step, a significant primary KIE would be expected. The magnitude of the KIE can provide information about the transition state of the reaction. A large kH/kD value suggests a symmetric transition state where the hydrogen is equally shared between the carbon and the abstracting base. Conversely, a smaller KIE value may indicate an early or late transition state.
In the asymmetric deprotonation of N-Boc-piperidine, the reaction proceeds through the formation of a pre-lithiation complex, followed by the abstraction of a proton. acs.orgnih.gov A kinetic isotope effect study comparing the rates of deprotonation for N-Boc-piperidine and its deuterated analogue at the 2-position could elucidate the nature of the C-H bond cleavage. For example, a study on the deprotonation of a urea (B33335) substrate showed a significant preference for the removal of a proton over a deuteron, which is indicative of a primary KIE. whiterose.ac.uk
Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking, can also provide valuable mechanistic information. For this compound, isotopic substitution at the nitrogen or at the carbon of the methanol group could probe changes in hybridization or steric environment at the transition state.
While experimental data on this compound is sparse, the established reactivity of the N-Boc-piperidine scaffold suggests that KIE studies would be a valuable tool in optimizing reaction conditions and understanding the mechanisms of its transformations.
Conformational Analysis using Computational Methods
The biological activity and reactivity of cyclic molecules like this compound are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical aspect of its chemical study. Computational methods have become indispensable tools for predicting the stable conformations of such molecules and understanding the energetic landscape of their interconversion.
The piperidine ring in this compound is not planar and can adopt several conformations, with the chair and boat forms being the most common. The bulky N-Boc (tert-butoxycarbonyl) group and the 2-methanol substituent significantly influence the conformational preference. Computational studies on N-substituted piperidines have shown that the chair conformation is generally the most stable. researchgate.netnih.gov
For N-Boc-piperidine, computational and experimental (NMR) studies have investigated the rotational barrier of the Boc group and its effect on the piperidine ring conformation. researchgate.net The rotation around the N-C(O) bond can lead to different rotamers, which may have distinct reactivity and biological activity. Density functional theory (DFT) calculations are commonly employed to determine the geometries and relative energies of these conformers. researchgate.net
In the case of this compound, the presence of the hydroxymethyl group at the 2-position introduces an additional layer of complexity. This substituent can exist in either an axial or equatorial position in the chair conformation. The relative stability of these two forms is determined by a balance of steric and electronic factors. Intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the oxygen of the Boc group could potentially stabilize certain conformations.
A typical computational workflow for the conformational analysis of this compound would involve:
Conformational Search: Using methods like molecular mechanics or Monte Carlo simulations to generate a wide range of possible conformations. researchgate.net
Geometry Optimization: Optimizing the geometries of the identified low-energy conformers using more accurate quantum mechanical methods, such as DFT.
Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.
The following table illustrates a hypothetical comparison of the relative energies of the possible chair conformations of this compound, highlighting the factors that would be considered in a computational study.
| Conformer | Methanol Group Position | Boc Group Orientation | Key Interactions | Predicted Relative Stability |
| 1 | Equatorial | --- | Minimal steric hindrance | High |
| 2 | Axial | --- | 1,3-diaxial interactions | Low |
| 3 | Equatorial | Rotamer A | Potential for H-bonding | Moderate to High |
| 4 | Equatorial | Rotamer B | Steric clash with ring H | Moderate |
These computational predictions are often validated by experimental techniques like NMR spectroscopy, where coupling constants and nuclear Overhauser effects (NOEs) can provide information about the geometry of the molecule in solution. researchgate.net
In silico Drug Discovery and Virtual Screening
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. acs.org Consequently, derivatives of piperidine, including this compound, are valuable building blocks in the synthesis of new therapeutic agents. In silico drug discovery and virtual screening are powerful computational techniques that enable the rapid and cost-effective identification of potential drug candidates from large libraries of virtual compounds. sciengpub.ir
This compound can serve as a versatile scaffold for the generation of a virtual library of compounds. The Boc-protecting group can be removed to allow for further functionalization of the nitrogen atom, and the hydroxyl group of the methanol substituent can be modified to introduce a wide range of chemical diversity.
The process of virtual screening typically involves two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a particular biological target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. A virtual library containing derivatives of this compound could then be screened to identify molecules that match the pharmacophore model. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new compounds based on their structural properties. nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, molecular docking can be used to predict the binding mode and affinity of virtual compounds to the target's active site. In this approach, each compound from a virtual library derived from this compound would be computationally "docked" into the binding site of the target protein. The compounds are then ranked based on a scoring function that estimates the binding free energy.
A study on piperidine-based small molecules against COVID-19 illustrates the application of virtual screening. researchgate.net In this work, a library of biologically active compounds was screened in silico against the main protease of the SARS-CoV-2 virus to identify potential inhibitors. Similarly, virtual screening has been employed to identify piperidine derivatives as potential inhibitors for other targets. nih.gov
The results of virtual screening are typically a smaller, more manageable set of "hit" compounds that can then be synthesized and tested experimentally. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. The amenability of this compound to chemical modification makes it an ideal starting point for the generation of diverse chemical libraries for such in silico screening campaigns.
Spectroscopic Characterization
Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the primary structure of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. The integration of ¹H NMR signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by spin-spin coupling constants (J).
In a typical ¹H NMR spectrum in deuterated chloroform (CDCl₃), the protons of the tert-butoxycarbonyl (Boc) group appear as a characteristic sharp singlet around 1.46 ppm, integrating to nine protons. The protons on the piperidine ring and the hydroxymethyl group resonate in the range of approximately 1.3 to 4.4 ppm. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) often appear as distinct multiplets, as do the protons on the piperidine ring, due to their different spatial environments.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon and the methyl carbons of the Boc group appear at approximately 79 ppm and 28 ppm, respectively. The carbon atoms of the piperidine ring and the hydroxymethyl group resonate in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.46 (s, 9H) | ~28.7 |
| Boc (C(CH₃)₃) | - | ~79.3 |
| Boc (C=O) | - | ~155.0 |
| C2-H | ~4.2-4.4 (m, 1H) | ~56.9 |
| CH₂OH | ~3.5-3.9 (m, 2H) | ~62.8 |
| Piperidine Ring Protons | ~1.3-3.0 (m) | ~23-47 |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and instrument.
While 1D NMR provides essential information, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex regions of the spectrum.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A ¹H-¹H COSY spectrum of this compound would show cross-peaks connecting the proton at C2 with its neighbors on the piperidine ring and the protons of the hydroxymethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
The this compound molecule is not static; it undergoes conformational changes in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into these processes. Two primary dynamic processes are relevant: the ring inversion of the piperidine chair conformation and the restricted rotation around the N-C(O) amide bond of the Boc group. researchgate.netrsc.org
The rotation around the carbamate (B1207046) C-N bond is known to be slow on the NMR timescale at room temperature, which can lead to broadening or duplication of signals for the atoms near the Boc group. researchgate.net By increasing the temperature, the rate of rotation increases, and these separate signals may coalesce into a single, sharp peak. From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for this rotational barrier can be calculated. For related N-Boc-piperidine systems, this barrier is typically in the range of 12-16 kcal/mol. nih.gov
Similarly, the piperidine ring exists in a dynamic equilibrium between two chair conformations. Variable temperature NMR can also be used to study the kinetics of this ring flip, although the energy barrier is generally lower than that of the amide bond rotation.
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom in this compound. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques, particularly inverse-detected methods like ¹H-¹⁵N HMBC, have made its analysis more accessible. huji.ac.il
The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For this compound, the nitrogen is part of a carbamate linkage. The expected ¹⁵N chemical shift would fall in the typical range for carbamates and amides, which is generally between 60 and 130 ppm relative to liquid ammonia. science-and-fun.de This technique can be particularly useful for studying hydrogen bonding interactions and protonation events involving the nitrogen atom.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₂₁NO₃), the exact mass is 215.1521 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The fragmentation pattern provides a "fingerprint" that can aid in structure elucidation. Key fragmentation pathways for this compound would likely include:
Loss of the tert-butyl group: A prominent peak would be expected at m/z 159 ([M - 56]⁺), corresponding to the loss of isobutylene from the Boc group.
Loss of the entire Boc group: Fragmentation can lead to the loss of the entire Boc group (100 amu), resulting in a piperidine-2-methanol cation at m/z 115.
Alpha-cleavage: As a primary alcohol, cleavage of the bond between C2 and the hydroxymethyl group can occur, leading to the loss of a CH₂OH radical (31 amu) and the formation of an N-Boc-piperidine cation at m/z 184. youtube.com
Loss of water: Dehydration of the alcohol can lead to a peak at m/z 197 ([M - 18]⁺). libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 215 | [C₁₁H₂₁NO₃]⁺ | Molecular Ion (M⁺) |
| 197 | [M - H₂O]⁺ | Loss of water |
| 184 | [M - CH₂OH]⁺ | Alpha-cleavage |
| 159 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 115 | [M - C₅H₉O₂]⁺ | Loss of Boc group |
An in-depth examination of the analytical methodologies employed in the research and purification of this compound reveals a suite of sophisticated techniques essential for ensuring its chemical integrity, purity, and structural confirmation. These methods are fundamental in both academic and industrial settings for the characterization and quality control of this versatile synthetic building block.
2 Mass Spectrometry Techniques
Mass spectrometry is a cornerstone for the molecular weight determination and structural characterization of this compound.
1 High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of a unique molecular formula. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm the identity of the compound with a high degree of confidence, distinguishing it from other potential isomers or impurities. The molecular formula for this compound is C11H21NO3 scbt.comnih.gov. HRMS provides data that corroborates this composition.
| Parameter | Value | Reference |
| Molecular Formula | C11H21NO3 | scbt.comnih.gov |
| Calculated Monoisotopic Mass | 215.15214 Da | nih.gov |
| Experimental HRMS (Expected) | ~215.1521 Da |
Note: The experimental value is a typical expected result from an HRMS analysis.
2 LC-MS for Reaction Monitoring and Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for both monitoring the progress of chemical reactions that synthesize this compound and for characterizing the final product. In reaction monitoring, LC-MS can track the depletion of starting materials and the formation of the desired product in real-time. For product characterization, it provides the molecular weight of the compound. The molecule is typically ionized using techniques like electrospray ionization (ESI), and common adducts are observed.
| Ion Adduct | Expected m/z |
| [M+H]+ | 216.1594 |
| [M+Na]+ | 238.1413 |
Note: Expected m/z values are calculated based on the monoisotopic mass of 215.1521 Da.
Sustainability Aspects in N Boc Piperidine 2 Methanol Chemistry
Development of Green Chemical Processes
The core of sustainable chemistry lies in the redesign of chemical processes to be inherently safer and more efficient. For intermediates like N-Boc-piperidine-2-methanol, this involves scrutinizing every step, from the choice of reagents and solvents to the very methodology of the reaction.
The vast majority of waste generated in chemical synthesis, particularly in the pharmaceutical sector, comes from solvents. teknoscienze.com Traditional processes often rely on toxic and environmentally harmful solvents such as dichloromethane (B109758) and N,N-Dimethylformamide (DMF). rsc.orgnewdrugapprovals.orgfao.org The development of green alternatives is therefore a critical area of research. In processes involving Boc-protected compounds, several greener solvents have emerged as viable replacements.
Propylene (B89431) Carbonate (PC): This cyclic carbonate is a highly polar aprotic solvent that has been successfully demonstrated as a green substitute for DMF and dichloromethane in both the synthesis and deprotection steps of Boc-protected compounds. rsc.orgnewdrugapprovals.org Studies have shown that chemical yields for coupling and deprotection reactions in propylene carbonate are comparable to, or even better than, those in conventional solvents, without causing unwanted side reactions like epimerisation. rsc.orgrsc.org
γ-Valerolactone (GVL): Derived from cellulosic biomass, GVL is a biodegradable, low-toxicity solvent with a high boiling point and low vapor pressure. wikipedia.orgresearchgate.netpolyu.edu.hk It has been identified as a promising green alternative to toxic polar aprotic solvents and is noted for its ability to dissolve a wide range of organic and inorganic compounds. teknoscienze.comresearchgate.net Its renewable origin and favorable environmental profile make it a strong candidate for sustainable chemical processes. polyu.edu.hkyork.ac.uk
2-Methyltetrahydrofuran (2-MeTHF): Also derived from biomass, 2-MeTHF is another sustainable solvent. It has been used for coupling reactions in peptide synthesis, although some processes still revert to traditional solvents for the deprotection step, indicating a need for further optimization. rsc.org
| Solvent | Source | Key Green Attributes | Traditional Solvent Replaced |
|---|---|---|---|
| Propylene Carbonate (PC) | Synthetic | Low toxicity, biodegradable, high boiling point. rsc.org | DMF, Dichloromethane rsc.orgnewdrugapprovals.org |
| γ-Valerolactone (GVL) | Biomass-derived | Renewable, biodegradable, low toxicity. wikipedia.orgresearchgate.netpolyu.edu.hk | Polar aprotic solvents (e.g., DMF, NMP) teknoscienze.comresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Renewable, higher boiling point than THF. rsc.org | THF, Dichloromethane rsc.org |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. rsc.org The synthesis of this compound is commonly achieved by reacting 2-(Hydroxymethyl)piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com
While effective, this reaction is not perfectly atom-economical. The protection of the amine group results in the formation of by-products, specifically tert-butanol (B103910) and carbon dioxide, from the Boc₂O reagent. These atoms are not incorporated into the final this compound molecule and constitute waste.
The calculation for the atom economy of this reaction is as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Poor atom economy is a common issue in syntheses that require the use of protecting groups, a frequent necessity in the production of complex pharmaceutical ingredients. Maximizing atom economy is a key goal, often achieved by designing synthetic routes that involve more addition reactions and fewer steps requiring protecting groups. rsc.org
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-(Hydroxymethyl)piperidine | C₆H₁₃NO | 115.17 | Reactant |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Reactant |
| This compound | C₁₁H₂₁NO₃ | 215.29 | Desired Product |
| Calculated Atom Economy | (215.29 / (115.17 + 218.25)) x 100 ≈ 64.6% |
Continuous flow chemistry is an innovative processing technology that offers significant advantages over traditional batch manufacturing. In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs continuously. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety. mdpi.com
The application of flow technology is particularly relevant for the synthesis and modification of piperidine-based compounds. researchgate.net For the production of this compound, a continuous flow process could offer several benefits:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, which is crucial for managing exothermic reactions. mdpi.com
Improved Mixing and Reaction Time: Efficient mixing leads to faster reaction rates and can reduce the formation of by-products.
Scalability and Automation: Flow processes can be more easily and safely scaled up compared to batch reactions and are well-suited for automation, leading to more consistent product quality.
By improving reaction efficiency and minimizing the formation of impurities, continuous flow chemistry directly contributes to the goals of green chemistry by reducing energy consumption and waste generation. mdpi.com
Reduction of Waste and Pollution
A primary objective of applying green chemistry principles to processes involving this compound is the significant reduction of waste and pollution. nih.gov This is achieved through a combination of the strategies discussed above.
The replacement of hazardous solvents like DMF with greener alternatives such as propylene carbonate and γ-valerolactone directly mitigates pollution, as these solvents are less toxic and more biodegradable. rsc.orgresearchgate.net This shift reduces the environmental burden associated with solvent disposal, which is a major component of the waste stream in pharmaceutical manufacturing. teknoscienze.com
Finally, the implementation of advanced technologies like continuous flow chemistry provides a powerful tool for process optimization. By enabling higher yields and cleaner reactions, flow processes reduce the amount of raw material consumed and waste produced per kilogram of product, moving the chemical industry closer to its sustainability goals. mdpi.com
Future Research Directions and Perspectives
Expansion of Asymmetric Synthetic Methodologies
The development of efficient and highly stereoselective methods for synthesizing chiral piperidines remains a critical goal. While various strategies exist, future work will likely focus on refining these techniques for broader applicability and improved performance. A key area for expansion is the catalytic dynamic resolution (CDR) of intermediates like N-Boc-2-lithiopiperidine. nih.gov This method has shown promise for the enantioselective synthesis of 2-aryl and 2-vinyl-piperidines and could be expanded to a wider range of electrophiles. nih.gov
Further research into asymmetric intramolecular aza-Michael cyclizations, potentially catalyzed by chiral phosphoric acids, could provide novel routes to substituted piperidines with high enantioselectivity. whiterose.ac.uk Additionally, exploring biomimetic approaches, such as the base-catalyzed cyclization of 2'-hydroxychalcones, could be adapted to create asymmetric variants, though challenges in preventing racemization must be addressed. nih.gov The development of novel chiral catalysts and ligands will be paramount to achieving high yields and stereocontrol in these transformations.
| Methodology | Key Features | Potential Research Focus |
| Catalytic Dynamic Resolution (CDR) | Enantioselective synthesis from a racemic intermediate. | Broadening the scope of applicable electrophiles; optimizing catalyst efficiency. |
| Asymmetric aza-Michael Cyclization | Use of organocatalysts like chiral phosphoric acids. | Application to precursors of N-Boc-piperidine-2-methanol; development of new catalysts. |
| Biocatalytic Asymmetric Reduction | Employs enzymes (e.g., ketoreductases) for high selectivity. mdpi.com | Screening for novel enzymes; optimizing reaction conditions for industrial scale. |
Novel Applications in Target-Oriented Synthesis
This compound is an established reactant in the synthesis of various biologically active molecules, including factor Xa inhibitors and human GnRH receptor antagonists. chemicalbook.com Its utility as a chiral building block is exemplified by its application in the synthesis of the tobacco alkaloid anabasine. nih.gov Future research will undoubtedly uncover new applications in the synthesis of complex natural products and novel pharmaceutical agents.
Integration with Advanced Catalysis (e.g., Organocatalysis, Biocatalysis)
The convergence of different catalytic strategies offers a powerful platform for chemical synthesis. Future methodologies for preparing this compound and its derivatives will increasingly integrate organocatalysis and biocatalysis to create more efficient and sustainable processes. Bio-organocatalytic cascades, where an enzymatic reaction creates an intermediate for a subsequent organocatalytic step, could enable the one-pot synthesis of complex piperidines from simple precursors. researchgate.net
Biocatalysis, using enzymes such as ketoreductases and transaminases, offers significant advantages due to its high selectivity and operation under mild conditions. mdpi.comresearchgate.net For instance, ω-transaminase-mediated aza-Michael reactions represent a promising biocatalytic approach for the enantioselective synthesis of piperidine (B6355638) rings. researchgate.net Combining these enzymatic steps with chemocatalysis can lead to shorter, more environmentally friendly synthetic routes. Research in this area will focus on discovering new robust enzymes and designing multi-step, one-pot reactions that leverage the strengths of both catalytic realms.
Computational Design of New Ligands and Catalysts
Computational chemistry is set to play a more integral role in the development of synthetic methods. Future research will leverage computational tools for the rational design of new ligands and catalysts tailored for the synthesis of this compound derivatives. Techniques such as Density Functional Theory (DFT) modeling can elucidate reaction mechanisms and predict the effect of ligand modifications on catalyst activity and selectivity. ethz.ch
Fragment-based quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations can be employed to design novel piperidine-based compounds with specific biological targets, such as the HDM2 protein in cancer therapy. researchgate.net Furthermore, machine learning algorithms can be trained to predict the outcomes of reactions, accelerating the discovery of optimal catalysts and reaction conditions from a vast chemical space, thereby reducing experimental costs and time. ethz.ch
Exploration of New Biological Activities and Therapeutic Areas
The piperidine nucleus is a cornerstone of many therapeutic agents. While derivatives have been explored for applications in oncology and neurological disorders, a vast potential for new biological activities remains untapped. unisi.itresearchgate.net Future research should involve the synthesis of diverse libraries of compounds derived from this compound for high-throughput screening against a wide range of biological targets.
This exploration could lead to the discovery of novel therapeutics in areas such as infectious diseases, metabolic disorders, and inflammation. For example, piperidine derivatives have been investigated for tuberculostatic activity, and piperine (B192125) analogues have shown potential as PPARγ agonists for metabolic conditions. dovepress.commdpi.com The stereochemical information embedded in this compound can be systematically varied to probe structure-activity relationships and optimize ligand-receptor interactions, ultimately leading to the identification of new drug candidates.
| Therapeutic Area | Potential Target/Application | Rationale |
| Oncology | HDM2 protein inhibitors. researchgate.net | The piperidine scaffold can mimic key interactions in protein binding pockets. |
| Neurological Disorders | CNS-active agents. unisi.it | Piperidine is a common motif in drugs that cross the blood-brain barrier. |
| Infectious Diseases | Tuberculostatic agents. mdpi.com | The scaffold can be functionalized to inhibit microbial growth. |
| Metabolic Disorders | PPARγ agonists. dovepress.com | Piperidine derivatives can be designed to modulate metabolic pathways. |
Scalability and Industrial Implementation of Syntheses
For any synthetic methodology to have a practical impact, it must be scalable and economically viable. A significant future challenge will be the translation of promising laboratory-scale syntheses of this compound and its derivatives into robust industrial processes. Many current methods are not well-suited for large-scale production. google.com
Research will need to focus on process optimization, replacing costly or hazardous reagents with cheaper, safer alternatives, and minimizing purification steps. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability over traditional batch manufacturing. Furthermore, optimizing biocatalytic routes, which often use water as a solvent and operate at ambient temperatures, will be crucial for developing green and sustainable industrial processes. mdpi.com Addressing these challenges will be essential for making this compound and its valuable derivatives more accessible for commercial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-piperidine-2-methanol, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Boc-protection of piperidine derivatives followed by hydroxymethylation. For example, lithiation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C enables selective deprotonation, followed by reaction with formaldehyde or equivalent electrophiles . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity confirmed by HPLC (>95%) or GC analysis . Storage at 2–8°C under inert atmosphere minimizes degradation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify Boc-group signals (δ ~1.4 ppm for tert-butyl, ~154 ppm for carbonyl) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
- IR : Confirm Boc protection (C=O stretch ~1680–1720 cm) and hydroxyl group (broad peak ~3200–3600 cm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 230.3 for CHNO) .
Q. How can researchers optimize solvent systems for recrystallization?
- Methodological Answer : Recrystallization in ethyl acetate/hexane (1:3 v/v) at low temperatures (-20°C) yields high-purity crystals. Solubility data from technical catalogs (e.g., soluble in alcohols, sparingly soluble in water) guide solvent selection . Differential scanning calorimetry (DSC) monitors melting behavior (mp: 122–127°C for related Boc-piperidine derivatives) to confirm crystallinity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric deprotonation using chiral bases like (-)-sparteine/sec-BuLi achieves moderate enantioselectivity (er = 87:13). Computational modeling (DFT) identifies transition states favoring pro-S hydrogen abstraction, guiding ligand design . Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylations) is an alternative for isolating enantiomers .
Q. How do computational studies enhance mechanistic understanding of Boc-piperidine reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that N-Boc-piperidine’s α-hydrogens exhibit thermodynamic acidity differences (~2–3 kcal/mol), explaining selectivity in deprotonation. Molecular dynamics simulations model solvent effects on reaction pathways, aiding in predicting yields under varying conditions .
Q. How should researchers address contradictions in experimental data, such as unexpected byproducts?
- Methodological Answer :
- Hypothesis Testing : Replicate reactions under controlled conditions (e.g., anhydrous vs. humid) to isolate variables .
- Analytical Cross-Validation : Use LC-MS to detect trace byproducts (e.g., Boc-deprotected intermediates) and adjust protecting group strategies .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify competing pathways (e.g., over-alkylation vs. desired hydroxymethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
